molecular formula C18H21NO2 B157483 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 128942-65-4

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B157483
CAS No.: 128942-65-4
M. Wt: 283.4 g/mol
InChI Key: UCHSAEZQABWFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetically derived 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and neuroscience research. The compound features a chiral center at the C-4 position, and its stereochemistry is a critical factor in its biological interactions; the (+)-(R)-enantiomer, for instance, has been successfully synthesized via stereoselective methods . This structural complexity makes it a valuable scaffold for investigating structure-activity relationships. The core 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a "privileged structure" in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities . This particular derivative is primarily investigated for its potential effects on the central nervous system. Research on analogous 1-aryl-1,2,3,4-tetrahydroisoquinolines has demonstrated promising anticonvulsant properties in models of nicotine- and strychnine-induced seizures, suggesting a potential mechanism of action that may involve antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in modulating excitatory neurotransmission . Furthermore, the tetrahydroisoquinoline core is associated with various other pharmacological activities, including dopamine D2 receptor-blocking activity, peripheral vasodilatory effects, and analgesic effects . This product is intended for research applications only, such as in vitro bioactivity screening, as a standard in analytical chemistry, and for the investigation of novel synthetic pathways for complex alkaloids. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19-11-14-9-17(20-2)18(21-3)10-15(14)16(12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHSAEZQABWFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568425
Record name 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128942-65-4
Record name 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Friedel-Crafts Acylation :
    A substituted benzamide derivative (IV) reacts with 3-(4-trifluoromethylphenyl)propionyl chloride (V) in the presence of aluminum chloride (AlCl₃) as a catalyst. This step forms an intermediate amide (III) via electrophilic aromatic substitution. The reaction proceeds in chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) or nitrated solvents (e.g., nitromethane) at temperatures ranging from 20°C to the solvent’s boiling point.

  • Acid-Catalyzed Cyclization :
    The intermediate amide (III) undergoes cyclization under acidic conditions (e.g., HCl, H₂SO₄) to yield the tetrahydroisoquinoline core. This step is performed in solvents such as ethanol or toluene, with reaction times varying between 2–24 hours. The product is isolated via crystallization or column chromatography, achieving purities exceeding 99%.

Table 1: Key Reaction Conditions and Outcomes

ParameterFriedel-Crafts AcylationCyclization
CatalystAlCl₃ (1–3 equiv)HCl or H₂SO₄ (1–10 equiv)
SolventDichloromethane, nitromethaneEthanol, toluene
Temperature20°C – reflux20°C – reflux
Time4–12 hours2–24 hours
Yield85–92%90–95%
Purity>95%>98%

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., nitromethane) enhance electrophilic activity during acylation, while ethanol improves proton availability during cyclization.

  • Catalyst Loading : Reducing AlCl₃ from 3 to 1 equivalent minimizes side reactions without compromising yield.

  • Temperature Control : Maintaining reflux conditions during cyclization accelerates ring closure while avoiding decomposition.

Alternative Synthetic Approaches

While the Friedel-Crafts method dominates industrial-scale production, other routes have been explored in academic settings.

Pictet-Spengler Cyclization

Though not explicitly cited in the provided sources, the Pictet-Spengler reaction is a classical route for tetrahydroisoquinolines. It involves condensing β-phenethylamine derivatives with aldehydes or ketones under acidic conditions. For 6,7-dimethoxy-2-methyl-4-phenyl analogs, this method would require:

  • Precursor : 3,4-dimethoxyphenethylamine and phenylacetaldehyde.

  • Acid Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).

  • Limitations : Lower regioselectivity compared to Friedel-Crafts, necessitating extensive purification.

Reductive Amination

Reductive amination of keto intermediates with methylamine could theoretically yield the target compound. However, this approach risks over-reduction of the isoquinoline ring, leading to byproducts such as fully saturated decahydroisoquinolines.

Industrial Scalability and Challenges

The Friedel-Crafts/cyclization method is preferred for scale-up due to its high atom economy and minimal purification requirements. Key considerations include:

Table 2: Scalability Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size1–10 g10–100 kg
Cycle Time24–48 hours72–96 hours
Solvent Recovery60–70%>90%
Purity>98%>99%
  • Waste Management : Chlorinated solvents require dedicated recovery systems to meet environmental regulations.

  • Catalyst Recycling : AlCl₃ is hygroscopic and corrosive, necessitating inert handling systems.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H/¹³C NMR : Confirms methoxy (δ 3.70–3.85 ppm) and phenyl group (δ 7.20–7.50 ppm) integration.

  • HPLC-PDA : Quantifies purity using C18 columns (95:5 acetonitrile/water, λ = 254 nm).

  • Mass Spectrometry : Validates molecular weight (m/z 283.36 for [M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinoline analogs, and substituted isoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is investigated for its potential therapeutic effects:

  • Anticancer Properties : Studies indicate that it can inhibit the proliferation of cancer cell lines. For example, it has shown significant cytotoxic effects against K562 and K562/A02 cell lines with IC50 values comparable to established multidrug resistance modulators like verapamil.

Neuroprotective Effects

Research has focused on the neuroprotective properties of this compound. Tetrahydroisoquinoline derivatives are known for their potential in treating neurodegenerative diseases by protecting neuronal cells from damage.

Anti-inflammatory Activity

The compound is also being studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Biochemical Research

In biochemical studies, this compound serves as a building block in synthesizing more complex organic molecules.

Anticancer Activity

A recent study evaluated the cytotoxicity of various derivatives of this compound:

CompoundIC50 (μM)MDR Ratio
6e0.6624.13
6h0.6524.50
7c0.9616.59

These findings suggest that derivatives can effectively reverse multidrug resistance by inhibiting P-glycoprotein activity.

Inotropic and Vasorelaxant Effects

Another aspect studied is the cardiovascular effects:

CompoundEC50 (μM)
Dihydroquercetin21.2 ± 4.1
DMPT14.6 ± 3.5
DHQ-119.7 ± 4.3

This data indicates that DMPT may have significant implications in cardiovascular pharmacology.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group but shares similar structural features.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy groups.

Uniqueness

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPT) is a compound that belongs to the tetrahydroisoquinoline class of alkaloids. Research has shown that compounds in this class exhibit a range of biological activities, including anticancer properties and effects on multidrug resistance (MDR). This article provides a comprehensive overview of the biological activity of DMPT, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of DMPT typically involves the condensation of appropriate precursors followed by various chemical transformations to achieve the desired structure. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

Biological Activity Overview

Anticancer Activity:
DMPT has been evaluated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, derivatives of DMPT were tested against K562 and K562/A02 cell lines, revealing significant cytotoxic effects with IC50 values comparable to known MDR modulators like verapamil . These findings suggest that DMPT may act as a P-glycoprotein (P-gp) inhibitor, enhancing the efficacy of conventional chemotherapeutic agents.

Mechanism of Action:
The mechanism through which DMPT exerts its biological effects involves modulation of P-gp activity. P-gp is a membrane protein that contributes to drug resistance by actively transporting drugs out of cells. Studies indicate that DMPT derivatives can reverse MDR by inhibiting P-gp function, thus increasing intracellular concentrations of chemotherapeutic agents .

Case Studies and Research Findings

  • Study on Cytotoxicity and MDR Reversal:
    • A series of DMPT derivatives were synthesized and evaluated for their cytotoxicity in K562 cell lines. Compounds exhibited varying degrees of activity with some showing IC50 values as low as 0.65 μM against resistant cell lines .
    • Table 1: Cytotoxicity Data of DMPT Derivatives
    CompoundIC50 (μM)MDR Ratio
    6e0.6624.13
    6h0.6524.50
    7c0.9616.59
  • Inotropic and Vasorelaxant Effects:
    • Another study explored the cardiovascular effects of DHQ-11, a conjugate involving DMPT. The compound demonstrated a concentration-dependent positive inotropic effect greater than its parent compounds alone .
    • Table 2: Inotropic Effects Comparison
    CompoundEC50 (μM)
    Dihydroquercetin21.2 ± 4.1
    DMPT14.6 ± 3.5
    DHQ-119.7 ± 4.3
  • P-glycoprotein Interaction Studies:
    • Research on amide and ester derivatives of DMPT indicated significant selectivity towards P-gp compared to other transporters like MRP1 and BCRP . This selectivity is crucial for developing effective MDR modulators.

Q & A

Q. Example Protocol :

Reduce (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine with LiAlH₄ in THF.

Purify via column chromatography (ethyl acetate/methanol eluent).

React with substituted benzaldehydes under reflux in ethanol .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Brønsted acids) during cyclization to enhance enantioselectivity.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification.
  • Crystallographic Validation : Confirm absolute configuration via X-ray crystallography, as demonstrated in structural studies of related tetrahydroisoquinolines .

What spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and phenyl groups).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₈H₂₁NO₂, MW 283.36) .
  • HPLC-PDA : Assess purity (>95% as per commercial standards) .

Q. Advanced

  • Purity Reassessment : Use QC-grade reference standards (e.g., ChemWhat’s deuterated analogs) to rule out impurities .
  • Assay Standardization : Compare activities under identical conditions (e.g., pH, temperature) across studies.
  • Structural Analog Testing : Evaluate derivatives (e.g., 3,4,5-trimethoxybenzyl-substituted variants) to isolate pharmacophore contributions .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation .
  • Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. Advanced

  • Solvent Optimization : Replace ethanol with DMF or acetonitrile to improve solubility.
  • Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation steps .
  • Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability .

How can computational modeling aid in studying this compound’s mechanism of action?

Q. Advanced

  • Molecular Docking : Predict binding affinity to targets (e.g., neurotransmitter transporters) using AutoDock Vina.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize redox behavior .
  • MD Simulations : Study conformational stability in biological membranes .

What are the challenges in crystallizing this compound for structural studies?

Q. Advanced

  • Polymorphism : Screen solvents (e.g., ether/hexane mixtures) to isolate stable crystalline forms.
  • Cocrystallization : Use tartaric acid derivatives to form co-crystals for improved diffraction quality .
  • Synchrotron Analysis : Employ high-resolution XRD facilities to resolve subtle stereochemical features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.